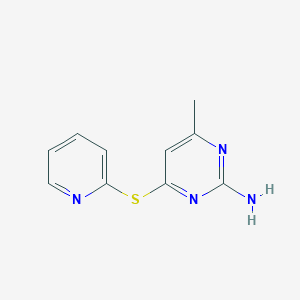

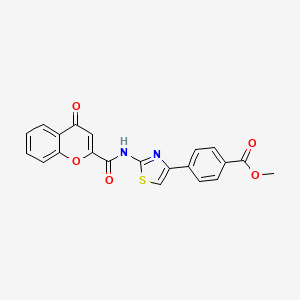

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” is a chemical compound with the molecular formula C10H10N4S . It has an average mass of 218.278 Da and a monoisotopic mass of 218.062622 Da .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine”, often involves reactions with amidines . Various methods have been reported, such as oxidative annulation involving anilines, aryl ketones, and DMSO . Other methods include a ZnCl2-catalyzed three-component coupling reaction and a copper-catalyzed cyclization of ketones with nitriles .Molecular Structure Analysis

The molecular structure of “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” includes 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 61.1±0.4 cm3 and a polarizability of 24.2±0.5 10-24 cm3 .Physical And Chemical Properties Analysis

“4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” has a density of 1.3±0.1 g/cm3, a boiling point of 468.1±53.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 73.0±3.0 kJ/mol and a flash point of 236.9±30.9 °C . The compound has an index of refraction of 1.676 .Applications De Recherche Scientifique

Synthetic Routes and Derivatives Formation Research on pyrimidine derivatives highlights their significance due to their presence in DNA and RNA as nitrogenous bases. These compounds are crucial in medicine and nonlinear optics (NLO) fields. Studies have focused on synthesizing phenyl pyrimidine derivatives, showcasing their potential in NLO applications, with certain derivatives recommended for optoelectronic and high-tech applications due to their considerable NLO characteristics (Hussain et al., 2020).

Chemical Modification and Biological Activity Chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives has been explored to enhance their biological properties, including analgesic effects. Modifications leading to increased biological activity were noted, especially in derivatives with specific substitutions, indicating the potential for developing new analgesics (Ukrainets et al., 2015).

Molecular Structure and Spectral Study The molecular structure and spectral characteristics of 2-methylthio-6-methyl-4-alkyl- and alkylaminopyrimidines have been investigated to identify the preferential isomeric forms and their spectral markers. These studies contribute to understanding the chemical behavior and properties of such compounds (Shagidullin et al., 2011).

Antimicrobial Activities Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. These studies reveal that certain derivatives exhibit promising antimicrobial properties, suggesting their potential in developing new antimicrobial agents (Sayed et al., 2006).

Orientations Futures

The future directions for “4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine” could involve further exploration of its potential biological activities. Pyrimidine derivatives are often studied for their potential applications in medicinal chemistry, including their potential as neuroprotective and anti-inflammatory agents .

Propriétés

IUPAC Name |

4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-7-6-9(14-10(11)13-7)15-8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRMUZXQOZFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2830136.png)

![4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2830138.png)

![(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2830142.png)

![2,5-dichloro-N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]aniline](/img/structure/B2830143.png)

![Ethyl 5-cinnamamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830145.png)

![N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2830148.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2830150.png)

![2-{[2-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]-3-pyridinyl}amino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2830154.png)

![N-(4-butylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2830155.png)

![2-[4-Chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2830157.png)